4-(Dimethylamino)-2',4'-dinitrostilbene

説明

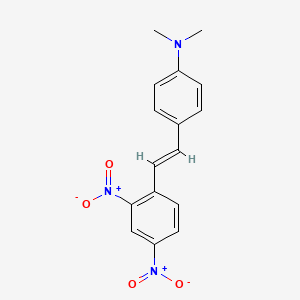

4-(Dimethylamino)-2’,4’-dinitrostilbene is an organic compound characterized by the presence of a dimethylamino group and two nitro groups attached to a stilbene backbone. Stilbenes are a class of compounds known for their conjugated double bonds, which contribute to their unique optical and electronic properties. This particular compound is of interest due to its applications in various fields, including materials science and analytical chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2’,4’-dinitrostilbene typically involves the following steps:

Nitration of Stilbene: The initial step involves the nitration of stilbene to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Dimethylation: The next step involves the introduction of the dimethylamino group. This can be accomplished through a nucleophilic substitution reaction where a suitable dimethylamine donor reacts with the nitrated stilbene.

Industrial Production Methods

Industrial production of 4-(Dimethylamino)-2’,4’-dinitrostilbene may involve large-scale nitration and dimethylation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired transformations.

化学反応の分析

Types of Reactions

4-(Dimethylamino)-2’,4’-dinitrostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Introduction of various functional groups depending on the reagents used.

科学的研究の応用

4-(Dimethylamino)-2’,4’-dinitrostilbene has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a diagnostic tool due to its unique optical properties.

Industry: It is used in the development of advanced materials, including nonlinear optical materials and sensors.

作用機序

The mechanism of action of 4-(Dimethylamino)-2’,4’-dinitrostilbene involves its interaction with molecular targets through its conjugated double bonds and functional groups. The dimethylamino group can participate in electron-donating interactions, while the nitro groups can act as electron-withdrawing entities. This dual functionality allows the compound to engage in various photophysical and photochemical processes, making it useful in applications such as fluorescence microscopy and material science .

類似化合物との比較

Similar Compounds

4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations and as a reagent in organic synthesis.

4-Dimethylaminophenol: Used as an antidote for cyanide poisoning and in the treatment of hydrogen sulfide toxicity.

4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.

Uniqueness

4-(Dimethylamino)-2’,4’-dinitrostilbene stands out due to its unique combination of a dimethylamino group and two nitro groups on a stilbene backbone. This structure imparts distinct optical properties, making it particularly valuable in applications requiring fluorescence and solvatochromism. Its ability to interact with various polymers and exhibit different fluorescence emissions based on the environment further distinguishes it from similar compounds .

生物活性

4-(Dimethylamino)-2',4'-dinitrostilbene (DANS) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DANS is a member of the stilbene family, characterized by its dimethylamino group and two nitro substituents. Its molecular formula is , with a molecular weight of approximately 288.3 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of DANS can be attributed to its ability to interact with various cellular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the nitro groups can participate in redox reactions. This dual functionality allows DANS to modulate enzyme activity and receptor interactions, leading to various biological effects.

Antioxidant Activity

DANS has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. In vitro studies have shown that DANS can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxicity

Research indicates that DANS exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa . The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways.

Antimicrobial Activity

DANS has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of DANS on RKO cells using an MTS assay. Cells were treated with varying concentrations of DANS for 48 hours. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with morphological changes observed under microscopy confirming the induction of apoptosis .

Case Study 2: Antioxidant Mechanism Investigation

In another investigation, the antioxidant capacity of DANS was evaluated using DPPH and ABTS assays. The compound exhibited a dose-dependent scavenging effect on free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQVXPNRYJFXSG-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57711-75-8 | |

| Record name | N,N-DIMETHYL-2',4'-DINITRO-4-STILBENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。